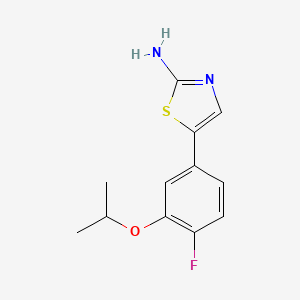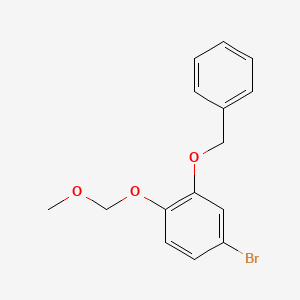![molecular formula C24H39Al B14758791 Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane CAS No. 978-70-1](/img/structure/B14758791.png)
Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane is an organoaluminum compound with the molecular formula C24H39Al. This compound is characterized by the presence of three 2-(cyclohex-3-en-1-yl)ethyl groups attached to an aluminum atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane typically involves the reaction of 4-vinylcyclohexene with triisobutylaluminum in the presence of hydrogen gas. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the 2-(cyclohex-3-en-1-yl)ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas and other reducing agents are used.
Substitution: Various halides and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted organoaluminum compounds .
Wissenschaftliche Forschungsanwendungen
Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane involves its interaction with molecular targets and pathways within a given system. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it a valuable catalyst in many chemical processes .
Vergleich Mit ähnlichen Verbindungen
- Tris[2-(3-cyclohexen-1-yl)ethyl]aluminum
- Tris(2-cyclohex-3-enyl-ethyl)-aluminum
Comparison: Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane is unique due to its specific structure and the presence of 2-(cyclohex-3-en-1-yl)ethyl groups. This structural feature imparts distinct chemical properties and reactivity compared to other similar organoaluminum compounds. Its ability to act as a Lewis acid and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
978-70-1 |
|---|---|
Molekularformel |
C24H39Al |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
tris(2-cyclohex-3-en-1-ylethyl)alumane |
InChI |
InChI=1S/3C8H13.Al/c3*1-2-8-6-4-3-5-7-8;/h3*3-4,8H,1-2,5-7H2; |
InChI-Schlüssel |
IWGNRMBKZYXSDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)CC[Al](CCC2CCC=CC2)CCC3CCC=CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



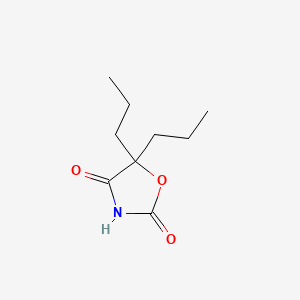

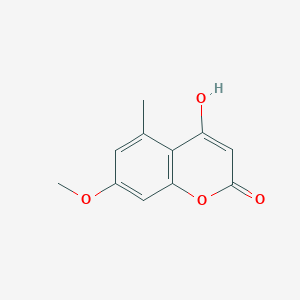
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
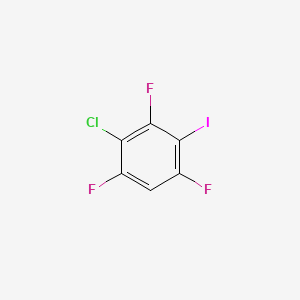


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)
